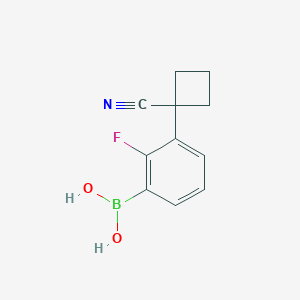

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by the presence of a cyanocyclobutyl group and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid typically involves the reaction of 3-(1-Cyanocyclobutyl)phenylboronic acid with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The boronic acid group facilitates bond formation with aryl halides or triflates under mild conditions .

Key Observations :

-

The fluorine atom at the 2-position enhances electrophilicity, accelerating coupling rates compared to non-fluorinated analogs .

-

The cyanocyclobutyl group introduces steric hindrance, which can influence regioselectivity in polyhalogenated substrates .

Nucleophilic Substitution Reactions

The boronic acid moiety participates in nucleophilic substitutions, particularly in the presence of activating groups like fluorine .

Example Reaction :

Ar-B(OH)2+R-XBaseAr-R+B(OH)3

Applications :

-

Synthesis of biaryl ethers for pharmaceutical intermediates .

-

Functionalization of heterocycles (e.g., pyridines, pyrimidines) .

Coordination with Diols and Sugars

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in:

Stability :

Biological Activity and Enzyme Modulation

This compound exhibits bioactivity through interactions with enzymes and signaling pathways:

Structural Insights :

-

The cyanocyclobutyl group enhances membrane permeability, improving cellular uptake.

-

Fluorine increases metabolic stability by reducing cytochrome P450-mediated oxidation .

Stability and Reactivity Under Varying Conditions

| Parameter | Behavior | Implications |

|---|---|---|

| pH Sensitivity | Stable in neutral to slightly basic conditions; hydrolyzes in strong acids | Avoid acidic reaction media |

| Moisture | Hygroscopic; requires anhydrous storage | Use desiccants or inert atmospheres |

| Light | Degrades under UV exposure | Store in amber vials |

Comparative Reactivity with Analogues

A comparison with structurally related boronic acids highlights unique properties:

| Compound | Reactivity in Suzuki Coupling | Biological Activity |

|---|---|---|

| 3-(1-Cyanocyclobutyl)-2-fluorophenyl | Moderate | High |

| 4-Fluorophenylboronic acid | High | Low |

| Phenylboronic acid | Low | Negligible |

Key Factor : The cyanocyclobutyl group balances steric bulk and electronic effects, optimizing both synthetic and biological performance .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and other proliferative diseases. Its structural features enable modifications that enhance the biological activity of drug candidates.

Targeting Phosphatidylinositol 3-Kinase

- The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), which is often overexpressed in various cancers. Research indicates that derivatives of this compound exhibit selective inhibition of the PI3K alpha isoform, making them suitable for treating malignancies associated with aberrant PI3K signaling pathways .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

- 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is extensively utilized in Suzuki-Miyaura coupling reactions, which are fundamental for constructing complex organic molecules. This method is critical in synthesizing agrochemicals and fine chemicals .

Applications in Material Chemistry

- The compound is also employed in the development of new materials, including polymers and nanomaterials. These materials have applications in electronics and coatings, significantly improving their properties and performance .

Bioconjugation

Selective Binding to Biomolecules

- The boronic acid functionality allows for selective binding to diols, facilitating bioconjugation processes. This property is particularly useful for labeling biomolecules in research and diagnostics, enhancing imaging techniques and biomarker identification .

Fluorescent Probes

Development of Imaging Agents

- The presence of fluorine in its structure enables the design of fluorescent probes for biological imaging applications. These probes are instrumental in visualizing cellular processes, providing insights into biological mechanisms at the molecular level .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting cancer and other diseases | Enhanced bioactivity through structural modification |

| Organic Synthesis | Used in Suzuki-Miyaura reactions for complex organic molecule construction | Essential for agrochemical and fine chemical production |

| Material Science | Development of polymers and nanomaterials for electronics and coatings | Improved material properties |

| Bioconjugation | Selective binding to diols for biomolecule labeling | Enhanced research and diagnostic capabilities |

| Fluorescent Probes | Creation of imaging agents for biological research | Improved visualization of cellular processes |

Case Study 1: Inhibition of PI3K

A study demonstrated that derivatives of this compound showed significant inhibition against PI3K alpha, suggesting potential therapeutic applications in treating breast cancer characterized by PI3K pathway dysregulation .

Case Study 2: Application in Material Science

Research highlighted the use of this compound in developing polymeric materials with enhanced electrical properties, making it suitable for use in advanced electronic devices .

Mecanismo De Acción

The mechanism by which 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1-Cyanocyclobutyl)phenylboronic acid

- 2-Fluorophenylboronic acid

- 3-Cyanophenylboronic acid

Uniqueness

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is unique due to the combination of the cyanocyclobutyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial contexts .

Actividad Biológica

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is significant in the context of cancer treatment and other proliferative diseases. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BClFNO2, with a molecular weight of approximately 223.48 g/mol. Its structure features a boronic acid moiety that is crucial for its biological activity, particularly in enzyme inhibition and molecular interactions.

The primary mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, notably enzymes involved in cellular signaling pathways. The compound acts as an inhibitor of PI3K, which plays a pivotal role in regulating cell growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor growth and improved therapeutic outcomes in cancers characterized by aberrant PI3K signaling.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. It selectively inhibits the alpha isoform of PI3K, which is often overexpressed in various tumors. This selectivity enhances its potential as a therapeutic agent for treating cancers associated with PI3K mutations or amplifications.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited PI3K activity in cancer cell lines, leading to decreased cell viability and proliferation rates. The results indicated a dose-dependent response, emphasizing the potential for therapeutic application in oncology.

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. The findings suggest that the compound may enhance the efficacy of existing cancer therapies when used in combination.

- Mechanistic Insights : Research has elucidated that the interaction between the boronic acid moiety and the active site of PI3K is critical for its inhibitory action. Structural analysis revealed that the binding affinity correlates with the compound's ability to disrupt downstream signaling pathways associated with tumor growth.

Propiedades

IUPAC Name |

[3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO2/c13-10-8(11(7-14)5-2-6-11)3-1-4-9(10)12(15)16/h1,3-4,15-16H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSGLOYOVBNILD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2(CCC2)C#N)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.